Sulfo DBCO-PEG4-Maleimide

概要

説明

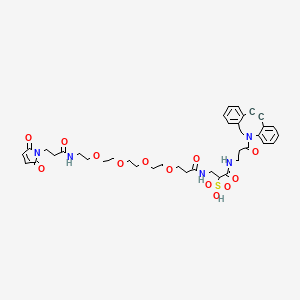

Sulfo DBCO-PEG4-Maleimide is a water-soluble click chemistry reagent that contains a maleimide group and a dibenzylcyclooctyne (DBCO) moiety. The hydrophilic polyethylene glycol (PEG) spacer arm enhances solubility in aqueous buffers. The maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds, making it a valuable tool in bioconjugation and labeling applications .

準備方法

Synthetic Routes and Reaction Conditions

Sulfo DBCO-PEG4-Maleimide is synthesized through a series of chemical reactions that involve the conjugation of a maleimide group to a PEG spacer arm, followed by the attachment of a DBCO moiety. The synthesis typically involves the use of water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions often include the use of reducing reagents like immobilized tris(2-carboxyethyl)phosphine (TCEP) disulfide reducing gel to prepare sulfhydryl-containing proteins .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation.

化学反応の分析

Thiol-Maleimide Conjugation

The maleimide group undergoes thiol-specific reactions at pH 6.5–7.5 to form stable thioether bonds. This reaction exploits cysteine residues in proteins or synthetic thiol-containing molecules .

Key characteristics:

-

Reaction specificity: At pH 7, maleimide is ~1,000× more reactive toward thiols than amines .

-

Stability: Thioether linkages resist hydrolysis under physiological conditions .

-

Competing factors: Disulfide bonds must be reduced (e.g., using TCEP) to free thiols, and competing thiols (e.g., DTT, β-mercaptoethanol) must be excluded .

Reaction equation:

DBCO-Azide Click Chemistry

The DBCO group enables strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules, forming stable triazole linkages without copper catalysts .

Reaction conditions:

-

pH compatibility: Effective in neutral to mildly basic buffers (pH 7–8.5) .

-

Bioorthogonality: No interference with biological systems, enabling live-cell labeling .

-

Kinetics: Second-order rate constants range from 0.1 to 1.0 M⁻¹s⁻¹, depending on azide structure .

Reaction equation:

Solubility and Structural Impact on Reactivity

The PEG4 spacer and sulfonate group critically influence reaction efficiency:

Comparative Reaction Conditions

| Parameter | Maleimide-Thiol Reaction | DBCO-Azide Reaction |

|---|---|---|

| Optimal pH | 6.5–7.5 | 7.0–8.5 |

| Temperature | 4–25°C | 25–37°C |

| Reaction Time | 30 min–2 hr | 1–4 hr |

| Quenching Agent | Excess cysteine or β-ME | None required |

| Common Buffers | PBS, HEPES | PBS, Tris-HCl |

Stability and Storage

-

Hydrolysis susceptibility: Maleimide hydrolyzes to maleamic acid at pH >8.5, reducing reactivity .

-

Recommended storage: -20°C in anhydrous DMSO to prevent maleimide degradation .

Case Study: Dual-Labeling Protocol

A two-step conjugation using this compound demonstrates sequential reactivity :

-

Thiol labeling: Incubate with cysteine-modified antibody (1 mg/mL) in PBS pH 7.2 for 1 hr.

-

DBCO-azide click: Add azide-functionalized dye (5× molar excess) for 2 hr at 37°C.

-

Purification: Use Zeba™ spin columns to remove excess reagents.

This protocol achieves >90% conjugation efficiency while maintaining protein activity .

Limitations and Mitigations

科学的研究の応用

Bioconjugation

Sulfo DBCO-PEG4-Maleimide is primarily utilized for bioconjugation, which involves attaching biomolecules such as proteins or antibodies to surfaces or other molecules. This process enhances the effectiveness of drug delivery systems by allowing for targeted therapies. For instance, it facilitates the conjugation of drugs to specific targeting agents, improving precision and minimizing side effects in cancer treatments .

Case Study: Targeted Drug Delivery

In a study exploring targeted drug delivery systems, researchers conjugated chemotherapeutic agents to antibodies using this compound. The results demonstrated improved therapeutic outcomes with reduced systemic toxicity compared to non-targeted approaches .

Fluorescent Labeling

Another significant application of this compound is in fluorescent labeling. It allows researchers to label proteins or nucleic acids with fluorescent tags, enabling real-time visualization and tracking of biological processes.

Case Study: Visualization of Protein Interactions

In a study focused on protein-protein interactions, researchers used this compound to label specific proteins with fluorescent dyes. This facilitated the observation of dynamic interactions within live cells, providing insights into cellular mechanisms .

Diagnostics

The compound plays a crucial role in developing diagnostic assays. By enabling specific biomolecular interactions, it aids in the detection of diseases through various assays.

Case Study: Diagnostic Assay Development

A recent study utilized this compound for creating a novel diagnostic assay for detecting biomarkers associated with certain cancers. The assay showed high specificity and sensitivity, demonstrating the potential for clinical applications .

Research in Cell Biology

In cell biology research, this compound is employed to study cell interactions and signaling pathways. Its ability to facilitate the attachment of various biomolecules allows for detailed investigations into cellular mechanisms.

Case Study: Investigating Cell Signaling Pathways

Researchers applied this compound to tag signaling molecules within cells, enabling them to trace pathways involved in cellular responses to external stimuli. The findings contributed significantly to understanding how cells communicate and respond to their environment .

作用機序

The mechanism of action of Sulfo DBCO-PEG4-Maleimide involves the specific and efficient reaction of the maleimide group with thiols to form stable thioether bonds. The DBCO moiety enables copper-free click chemistry reactions with azide-containing molecules, facilitating the formation of triazole linkages. This bioorthogonal reaction is highly selective and occurs under mild conditions, making it suitable for various bioconjugation applications .

類似化合物との比較

Similar Compounds

DBCO-PEG4-Maleimide: Similar in structure but lacks the sulfonated group, which affects its solubility in aqueous buffers.

Sulfo DBCO-PEG4-Amine: Contains an amine group instead of a maleimide group, used for different types of bioconjugation reactions.

Sulfo DBCO-PEG4-NHS Ester: Contains an N-hydroxysuccinimide (NHS) ester group, used for labeling primary amines

Uniqueness

Sulfo DBCO-PEG4-Maleimide is unique due to its combination of a maleimide group and a DBCO moiety, along with a hydrophilic PEG spacer arm. This combination allows for efficient and specific bioconjugation with thiol-containing molecules and enables copper-free click chemistry reactions, making it highly versatile for various applications .

生物活性

Sulfo DBCO-PEG4-Maleimide is a versatile bioconjugation reagent that plays a significant role in the field of chemical biology. This compound, characterized by its unique structure combining a dibenzocyclooctyne (DBCO) moiety with a maleimide group linked through a polyethylene glycol (PEG) spacer, facilitates the selective labeling of thiol-containing biomolecules. Its water-solubility and reactivity make it an essential tool for various applications, including drug delivery, protein modification, and the development of targeted therapies.

- Molecular Weight : 825.89 g/mol

- Chemical Composition : C39H47N5O13S

- CAS Number : 2055198-07-5

- Solubility : Water, DMSO, DMF

- Purity : >95% (HPLC)

- Appearance : Grey amorphous solid

| Property | Value |

|---|---|

| Molecular Weight | 825.89 g/mol |

| Chemical Composition | C39H47N5O13S |

| Solubility | Water, DMSO, DMF |

| Purity | >95% (HPLC) |

| Storage Conditions | -20°C, desiccate |

The biological activity of this compound is primarily attributed to its ability to form stable thioether bonds with free sulfhydryl groups (-SH) present in proteins and peptides. The reaction occurs predominantly at physiological pH (6.5–7.5), where the maleimide group exhibits high reactivity towards thiols, facilitating efficient conjugation.

Applications in Research and Medicine

- Protein Labeling : this compound is widely used for labeling proteins with fluorescent dyes or other functional groups, enhancing their utility in imaging and therapeutic applications .

- Drug Delivery Systems : The compound has been utilized in the development of drug delivery vehicles that can target specific cells or tissues by conjugating drugs to antibodies or other targeting molecules .

- Vaccine Development : Research indicates that this compound can be employed to create multifunctional polymeric nanovesicles for vaccine delivery, improving immune responses against pathogens .

Case Study 1: Click Chemistry in Drug Delivery

In a study examining the incorporation of DBCO-sulfo-PEG4-maleimide into liposomal formulations, researchers demonstrated that the functionalization improved the targeting efficiency of radiolabeled liposomes towards specific tissues. The study reported an increase in particle size and distribution index after each modification step, indicating successful conjugation with azide-modified antibodies .

Case Study 2: Hyaluronic Acid Conjugates

Another investigation focused on synthesizing trifunctional hyaluronic acid derivatives using DBCO-sulfo-PEG4-maleimide as a coupling reagent. This approach enhanced the solubility and reactivity of hyaluronic acid derivatives, leading to improved drug delivery systems with higher degrees of substitution (DS) ranging from 4% to 35% .

Comparative Analysis with Other Linkers

The following table summarizes key differences between this compound and other common bioconjugation linkers:

| Linker Type | Reactivity | Solubility | Applications |

|---|---|---|---|

| This compound | High (thiols) | Excellent | Protein labeling, drug delivery |

| NHS-PEG4 | Moderate (amines) | Good | Protein modification |

| SMCC | Moderate (thiols) | Moderate | Antibody-drug conjugates |

特性

IUPAC Name |

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47N5O13S/c45-34(14-18-43-36(47)11-12-37(43)48)40-17-20-55-22-24-57-26-25-56-23-21-54-19-15-35(46)42-27-33(58(51,52)53)39(50)41-16-13-38(49)44-28-31-7-2-1-5-29(31)9-10-30-6-3-4-8-32(30)44/h1-8,11-12,33H,13-28H2,(H,40,45)(H,41,50)(H,42,46)(H,51,52,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLOITKOSRDQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47N5O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。